molecular formula C17H15F2NO3 B4566309 4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4566309
M. Wt: 319.30 g/mol
InChI Key: AAYLTNKAXOYOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a useful research compound. Its molecular formula is C17H15F2NO3 and its molecular weight is 319.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,3-difluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is 319.10199966 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on quinolinones, including compounds similar to 4-(2,3-difluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, highlights their importance in drug chemistry due to their broad spectrum of biological activities. Efficient syntheses of quinolinone derivatives, like the one mentioned, often involve novel synthetic routes that are significant for the development of pharmacologically active compounds. For instance, Bunce and Nammalwar (2010) reported simple and efficient syntheses of 4(1H)-quinolinones utilizing adaptations of existing synthetic methodologies, emphasizing the compound's relevance in medicinal chemistry due to its structural presence in various drug molecules (Bunce & Nammalwar, 2010).

Structural Analysis and Crystallography

The structural analysis of quinolinone derivatives is crucial for understanding their reactivity and potential interactions with biological targets. Studies on isomeric quinolines provide insights into their crystal structures, showcasing the importance of certain structural motifs for their biological activity. For example, de Souza et al. (2015) explored the crystal structures of isomeric quinolinones, underscoring the role of specific dimeric motifs in their supramolecular arrangements, which could influence their pharmacological properties (de Souza et al., 2015).

Biological Activities

Quinolinone derivatives exhibit a wide range of biological activities, making them attractive targets for the development of new therapeutic agents. The synthesis and evaluation of quinolinone libraries, as conducted by Kwak et al. (2015), demonstrate their potential antibacterial, anticancer, and antiviral properties. This study highlights the compound's role in the discovery of new drugs, especially considering its ability to act as a scaffold for the development of compounds with significant biological activities (Kwak et al., 2015).

Properties

IUPAC Name

4-(2,3-difluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-22-9-6-13-16(14(7-9)23-2)11(8-15(21)20-13)10-4-3-5-12(18)17(10)19/h3-7,11H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYLTNKAXOYOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)F)F)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

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